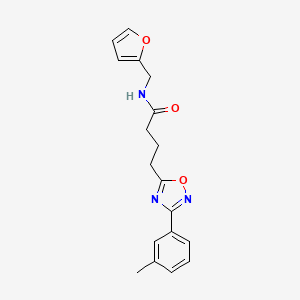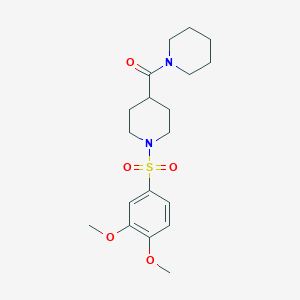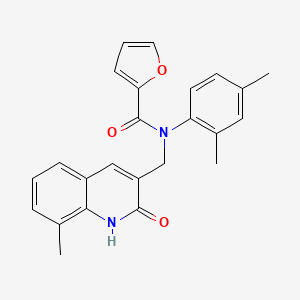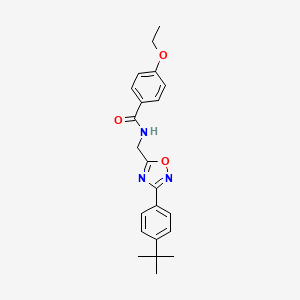![molecular formula C17H19ClN2O3S B7712191 3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B7712191.png)
3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is known for its ability to inhibit certain enzymes that play a crucial role in disease progression.
Mecanismo De Acción
The mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide involves the inhibition of certain enzymes that are involved in disease progression. For example, this compound has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. Inhibition of carbonic anhydrase leads to a decrease in pH, which can be beneficial in the treatment of cancer and inflammation.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide has been found to have various biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide in lab experiments is that it is a potent inhibitor of certain enzymes, such as carbonic anhydrase and histone deacetylase. This makes it a valuable tool for studying the role of these enzymes in disease progression. However, one of the limitations of using this compound is that it may have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase and histone deacetylase. Another area of research is the study of the effects of this compound on other enzymes and signaling pathways that play a role in disease progression. Finally, the therapeutic potential of this compound in various diseases, such as cancer and inflammation, needs to be further investigated.
Conclusion:
In conclusion, 3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound has been found to inhibit certain enzymes that play a crucial role in disease progression. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound in various diseases.
Métodos De Síntesis
The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide involves the reaction of 3-amino-4-methoxybenzoic acid with benzyl chloroformate, followed by the reaction of the resulting intermediate with 4-methylbenzylamine and sodium sulfite. The final product is obtained by treating the intermediate with acetic anhydride and acetic acid.
Aplicaciones Científicas De Investigación
3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which play a crucial role in disease progression.
Propiedades
IUPAC Name |
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-4-19-17(21)14-10-13(9-8-11(14)2)24(22,23)20-16-7-5-6-15(18)12(16)3/h5-10,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNFZMJHFJBPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 4-({N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7712156.png)
![N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7712162.png)






![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)